molecular formula C21H21N3O2S B5015695 N-(2-methoxy-5-methylphenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide

N-(2-methoxy-5-methylphenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide

Cat. No. B5015695
M. Wt: 379.5 g/mol
InChI Key: KFCYZFZFLCRTGD-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide, also known as MMPTA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MMPTA is a thioacetamide derivative that belongs to the class of pyrimidine-based compounds and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide involves the inhibition of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are essential processes for cancer metastasis.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-methoxy-5-methylphenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide in lab experiments include its high potency and efficacy in inhibiting cancer cell growth and proliferation. However, the limitations of using this compound include its potential toxicity and adverse effects on normal cells, which may limit its clinical applications.

Future Directions

There are several future directions for the research on N-(2-methoxy-5-methylphenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide, including the development of more potent and selective analogs of this compound for cancer therapy. Further studies are also needed to investigate the potential use of this compound in combination with other chemotherapeutic agents for enhanced efficacy. Additionally, studies are needed to investigate the potential use of this compound in other disease conditions, such as neurodegenerative disorders.

Synthesis Methods

The synthesis of N-(2-methoxy-5-methylphenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide involves the reaction between 2-amino-4-methyl-6-phenylpyrimidine and 2-(chloromethyl)-3-methoxy-5-methylbenzene thiol. The reaction is carried out in the presence of a base and a solvent, and the product is obtained through purification and isolation.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide has been studied extensively for its potential therapeutic applications, particularly in the field of oncology. Studies have shown that this compound exhibits anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit acetylcholinesterase activity and reduce oxidative stress.

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-14-9-10-19(26-3)18(11-14)23-20(25)13-27-21-22-15(2)12-17(24-21)16-7-5-4-6-8-16/h4-12H,13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCYZFZFLCRTGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC(=CC(=N2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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